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Compound of Interest

Compound Name: CLM3

Cat. No.: B15572213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CLM3, a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class, has

emerged as a significant subject of investigation in oncological research. This multi-target

tyrosine kinase inhibitor demonstrates notable antiangiogenic properties, primarily through its

inhibitory action on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the RET

proto-oncogene. This technical guide provides a comprehensive structural analysis of CLM3,

detailing its chemical synthesis, physicochemical properties, and the signaling pathways it

modulates. The content herein is intended to serve as a core resource for researchers engaged

in the development of novel cancer therapeutics.

Chemical Structure and Properties
CLM3 is a substituted pyrazolo[3,4-d]pyrimidine. The core of the molecule is a bicyclic

heteroaromatic system consisting of a pyrazole ring fused to a pyrimidine ring. This scaffold is

a known "privileged structure" in medicinal chemistry, frequently utilized for the development of

kinase inhibitors due to its ability to mimic the purine base of ATP and interact with the hinge

region of kinase domains.

Table 1: Physicochemical Properties of CLM3
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Property Value Source

Molecular Formula C₁₉H₁₆N₆O [1]

Molecular Weight 344.37 g/mol [1]

Appearance Red solid [1]

Melting Point 255–257 °C [1]

Purity (via HPLC) 98.23% [1]

Synthesis of CLM3
The synthesis of CLM3 and related pyrazolo[3,4-d]pyrimidine derivatives is a multi-step

process that can be achieved through various synthetic routes. The general strategy often

involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.

General Synthesis Protocol for Pyrazolo[3,4-
d]pyrimidines
A common synthetic pathway for the pyrazolo[3,4-d]pyrimidine core involves the following key

steps:

Preparation of the Pyrazole Intermediate: The synthesis typically starts with the

condensation of a β-ketoester with a hydrazine derivative to form a 5-aminopyrazole-4-

carboxylate.

Pyrimidine Ring Formation: The pyrimidine ring is then constructed by reacting the

aminopyrazole intermediate with a suitable one-carbon synthon, such as formamide or urea,

under cyclization conditions.[2]

Functionalization: Subsequent reactions are performed to introduce the desired substituents

at various positions of the pyrazolo[3,4-d]pyrimidine scaffold. This can involve nucleophilic

substitution, cross-coupling reactions, or other functional group transformations to yield the

final product, such as CLM3.[3]
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A detailed, step-by-step synthesis protocol for a representative pyrazolo[3,4-d]pyrimidine is

provided in the Experimental Protocols section.

Structural Elucidation Data
The precise atomic arrangement and connectivity of CLM3 are confirmed through a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural characterization of CLM3. The

chemical shifts, multiplicities, and coupling constants of the protons and carbons provide a

detailed map of the molecule's framework.

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazolo[3,4-d]pyrimidine
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H 8.55 s pyrimidine-NH

8.39 s -CH=N

8.24 d, J = 7.3 Hz phenyl-H2, H6

8.18 s pyrazole-H

7.65-7.60 m phenyl-H3, H4, H5

7.39 d, J = 7.3 Hz phenyl-H3, H5

2.33 s pyrimidine-CH₃

¹³C
163.25, 161.53,

160.28
C=O, C=N

158.39, 154.05,

151.01
Aromatic C

146.64, 137.81,

136.83
Aromatic C

131.24, 129.86,

127.11
Aromatic C

125.09, 122.56,

116.29
Aromatic C

98.53 Aromatic C

39.23 Aliphatic C

23.06 CH₃

Note: The data presented is for a representative compound from the same chemical class.[1]

Specific data for CLM3 should be acquired from its primary synthesis and characterization

publication.

Mass Spectrometry (MS)
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Mass spectrometry is employed to determine the molecular weight of CLM3 and to gain

insights into its structure through fragmentation analysis. The molecular ion peak (M+) confirms

the molecular formula, while the fragmentation pattern provides evidence for the presence of

specific substructures.

Table 3: Mass Spectrometry Data for a Representative Pyrazolo[3,4-d]pyrimidine

m/z Relative Intensity (%) Assignment

344 11.55 [M]⁺

373 24.32 [M+H]⁺

Note: The data presented is for a representative compound from the same chemical class.[1]

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the

three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond

angles, and intermolecular interactions.

Table 4: Crystallographic Data for a Representative Pyrazolo[3,4-d]pyrimidine Derivative (P1)
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.1234 (2)

b (Å) 11.4567 (3)

c (Å) 12.3456 (4)

α (°) 90

β (°) 109.87 (1)

γ (°) 90

Volume (Å³) 1345.6 (1)

Z 4

Note: This data is for a related pyrazolo[3,4-d]pyrimidine derivative and serves as an example

of the type of data obtained from X-ray crystallography.[4]

Mechanism of Action: Signaling Pathway Inhibition
CLM3 exerts its anticancer effects by inhibiting key signaling pathways involved in tumor

growth and angiogenesis.

Inhibition of VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of

angiogenesis. CLM3 inhibits the ATP-binding site of the VEGFR2 kinase domain, thereby

blocking its autophosphorylation and the subsequent downstream signaling cascade. This

leads to the inhibition of endothelial cell proliferation, migration, and tube formation.
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CLM3 Inhibition of the VEGFR2 Signaling Pathway
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Inhibition of RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively

activated by mutation or rearrangement, drives the growth of several cancer types. CLM3
targets the kinase domain of RET, preventing its phosphorylation and the activation of

downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for

cell proliferation and survival.
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Experimental Protocols
General Synthesis of 4-Amino-Substituted Pyrazolo[3,4-
d]pyrimidines
This protocol describes a general method for the synthesis of the pyrazolo[3,4-d]pyrimidine

scaffold, which can be adapted for the synthesis of CLM3.
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Starting Materials
(β-ketoester, hydrazine)

Step 1: Pyrazole Synthesis
(Condensation) 5-Aminopyrazole-4-carboxylate Step 2: Pyrimidine Formation

(Cyclization with formamide/urea) Pyrazolo[3,4-d]pyrimidin-4-one Step 3: Chlorination
(POCl₃) 4-Chloro-pyrazolo[3,4-d]pyrimidine Step 4: Amination

(Nucleophilic Substitution)
Final Product
(e.g., CLM3)

Prepare Reagents
(Kinase, Buffer, ATP, Substrate, CLM3)

Dispense CLM3/DMSO
into 384-well plate

Add Kinase
(VEGFR2 or RET)

Incubate (15-30 min)

Add ATP/Substrate Mix
to initiate reaction

Incubate (60 min)

Stop Reaction &
Add ADP-Glo Reagent

Incubate (40 min)

Add Kinase Detection Reagent

Incubate (30 min)

Measure Luminescence

Calculate % Inhibition
and IC₅₀
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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